molecular formula C18H21ClN2O2 B12737836 4-(2-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-59-1

4-(2-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12737836
CAS No.: 88799-59-1
M. Wt: 332.8 g/mol
InChI Key: WJXSVHJHTADBAB-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core substituted with phenylethyl and propyl groups. It has shown promise in various scientific research fields, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazinone core, followed by the introduction of the phenylethyl and propyl substituents. Common reagents used in these reactions include alkyl halides, phenylacetic acid derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

88799-59-1

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

4-(2-phenylethyl)-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-2-7-16-18(21)20(13-11-14-8-4-3-5-9-14)17-15(22-16)10-6-12-19-17;/h3-6,8-10,12,16H,2,7,11,13H2,1H3;1H

InChI Key

WJXSVHJHTADBAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=C(O1)C=CC=N2)CCC3=CC=CC=C3.Cl

Origin of Product

United States

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